Trans-4-(4-ethylcyclohexyl)-phenyl acetylene
Description
Trans-4-(4-ethylcyclohexyl)-phenyl acetylene is a substituted phenyl acetylene featuring a trans-configured 4-ethylcyclohexyl group attached to the phenyl ring. This compound combines the rigid cyclohexyl moiety with the linear, electron-rich acetylene group, making it a candidate for applications in materials science, particularly in liquid crystals or as a building block in organic synthesis.
Properties
IUPAC Name |
1-(4-ethylcyclohexyl)-4-ethynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h1,5-6,9-10,14,16H,4,7-8,11-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXFDYOCIZUKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Horner-Wadsworth-Emmons Reaction
One effective method for synthesizing this compound involves the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate esters to form alkenes. The general steps are as follows:
Preparation of Phosphonate Ester :
- React 4-bromobenzaldehyde with triethyl phosphonoacetate under basic conditions to yield the corresponding phosphonate ester.
- Example Reaction:
$$
\text{4-bromobenzaldehyde} + \text{triethyl phosphonoacetate} \rightarrow \text{Phosphonate Ester}
$$
-
- Treat the phosphonate ester with a suitable base (e.g., sodium hydride) to facilitate the elimination reaction, resulting in the formation of the desired alkene.
- Example Reaction:
$$
\text{Phosphonate Ester} + \text{Base} \rightarrow \text{trans-4-(4-ethylcyclohexyl)-phenyl alkene}
$$
-
- The alkene can then be hydrogenated using a palladium catalyst to yield this compound.
Synthesis via Alkylation and Dehydrohalogenation
Another approach involves alkylation followed by dehydrohalogenation:
-
- Start with trans-4-cyclohexylphenol and react it with ethyl iodide in the presence of a base (e.g., potassium carbonate) to introduce the ethyl group.
- Example Reaction:
$$
\text{trans-4-cyclohexylphenol} + \text{ethyl iodide} \rightarrow \text{trans-4-(4-ethylcyclohexyl)-phenol}
$$
-
- Treat the resulting phenol with phosphorus oxychloride (POCl₃) to facilitate the elimination of HCl, yielding this compound.
Synthesis via Cross-Coupling Reactions
Cross-coupling reactions represent another viable method for synthesizing this compound:
- Preparation of Aryl Halide :
- Start with an aryl halide (e.g., 4-bromoacetophenone) and react it with a terminal alkyne (e.g., ethynylbenzene) using a palladium catalyst.
- Example Reaction:
$$
\text{Aryl Halide} + \text{Terminal Alkyne} \xrightarrow{\text{Pd Catalyst}} \text{this compound}
$$
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Horner-Wadsworth-Emmons | High selectivity for trans isomer | Requires careful control of reaction conditions |
| Alkylation and Dehydrohalogenation | Simple reagents, straightforward procedure | May require multiple steps |
| Cross-Coupling | Versatile for various substrates | Requires expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
Trans-4-(4-ethylcyclohexyl)-phenyl acetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylene moiety to an alkene or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) are used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Formation of 4-ethylcyclohexyl phenyl ketone or carboxylic acids.
Reduction: Formation of 4-ethylcyclohexyl phenyl ethylene or ethane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemical Synthesis
Trans-4-(4-ethylcyclohexyl)-phenyl acetylene serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, enabling the preparation of complex molecules.
Key Reactions:
- Sonogashira Coupling: This reaction involves the coupling of an aryl halide with an ethynyl compound in the presence of palladium and copper catalysts. It is essential for synthesizing more complex alkynes from simpler precursors.
- Hydroboration-Oxidation: This method can be used to convert alkynes into alcohols, showcasing the versatility of this compound in synthetic pathways .
Materials Science
The compound is also investigated for its potential applications in materials science, particularly in the development of advanced materials with specific properties.
Applications:
- Liquid Crystals: this compound can be utilized as a component in liquid crystal formulations due to its structural characteristics that influence phase behavior and thermal stability .
- Polymers: Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for creating high-performance materials .
Research into the biological activity of this compound is ongoing. Preliminary studies suggest potential interactions with biomolecules, although specific mechanisms remain to be elucidated.
Potential Biological Interactions:
- Hydrophobic Interactions: The ethyl substituent on the cyclohexane ring may enhance hydrophobic interactions with biological macromolecules, potentially influencing biological pathways .
- Pharmacological Studies: Investigations are being conducted to assess its binding affinities and pharmacokinetic profiles, which could lead to therapeutic applications .
Data Tables
| Reaction Type | Description | Key Reagents |
|---|---|---|
| Sonogashira Coupling | Coupling of aryl halide with ethynyl compound | Palladium catalyst, Copper co-catalyst |
| Hydroboration-Oxidation | Conversion of alkyne to alcohol | Borane reagents |
Case Studies
- Liquid Crystal Applications: A study demonstrated that incorporating this compound into liquid crystal formulations improved thermal stability and response times, making it suitable for display technologies .
- Polymer Development: Research highlighted the use of this compound as an additive in polymer synthesis, resulting in enhanced mechanical properties and heat resistance, which are critical for industrial applications .
Mechanism of Action
The mechanism of action of Trans-4-(4-ethylcyclohexyl)-phenyl acetylene involves its interaction with molecular targets through its acetylene and phenyl groups. These interactions can lead to various chemical transformations, such as addition reactions or coordination with metal catalysts. The specific pathways depend on the reaction conditions and the nature of the interacting species.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity
The electron-withdrawing or donating nature of substituents significantly influences the reactivity of phenyl acetylenes. For example, phenyl(trifluoromethanesulfonyl)acetylene (C₆H₅C≡C-SO₂CF₃) exhibits exceptional dienophilicity in Diels-Alder reactions due to the strong electron-withdrawing trifluoromethanesulfonyl group, reacting 235 times faster than phenylpropioloyl chloride with 1,3-diphenylisobenzofuran . In contrast, the trans-4-(4-ethylcyclohexyl)-phenyl acetylene likely has reduced electron-withdrawing effects due to the ethylcyclohexyl group, which may act as a bulky, moderately electron-donating substituent. This steric bulk could hinder reaction rates compared to smaller, electron-withdrawing substituents.
Dimerization Behavior
Terminal aryl acetylenes, such as phenyl acetylene , undergo regioselective dimerization catalyzed by iron complexes to form conjugated enediynes . Substitution with bulky groups like the ethylcyclohexyl moiety in This compound may alter regioselectivity or require modified catalytic conditions due to steric hindrance. For instance, cyclohexyl substituents could favor anti-addition pathways or reduce dimerization efficiency compared to unsubstituted phenyl acetylenes.
Physical Properties
A comparison of molecular weights and substituent effects reveals:
*Calculated based on molecular formula C₁₆H₂₀.
However, the cyclohexyl group increases hydrophobicity relative to simpler phenyl acetylenes.
Key Research Findings
- Reactivity: The ethylcyclohexyl group’s steric bulk and moderate electron-donating effects likely reduce dienophilicity in Diels-Alder reactions compared to electron-withdrawing substituents (e.g., SO₂CF₃) .
- Synthesis: Transition-metal-catalyzed coupling (e.g., Sonogashira) is a plausible route, differing from esterification or acylation methods used for benzoate derivatives .
- Applications: Potential use in liquid crystals or polymer precursors, leveraging the rigidity of the cyclohexyl group and the linearity of the acetylene moiety .
Biological Activity
Trans-4-(4-ethylcyclohexyl)-phenyl acetylene is a compound that has garnered attention in the field of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its acetylenic linkage and cyclohexyl substituent, which contribute to its hydrophobic nature and potential interactions with biological targets. The compound can be synthesized through various organic reactions, including Sonogashira coupling, which allows for the formation of carbon-carbon bonds essential for constructing complex molecular architectures .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in various chemical interactions, including:
- Hydrogen Bonding : Facilitates interactions with polar residues in enzymes or receptors.
- Hydrophobic Interactions : Enhances binding affinity to lipid membranes or hydrophobic pockets within proteins.
- π-π Stacking : Allows for stacking interactions with aromatic amino acids, influencing protein conformation and activity.
In Vitro Studies
Several studies have investigated the biological effects of this compound on various cell lines. Notably, research has shown that this compound exhibits:
- Antiproliferative Effects : In cancer cell lines, this compound has demonstrated significant inhibition of cell growth, suggesting potential as an anticancer agent.
Mechanistic Insights
The mechanism underlying the antiproliferative effects appears to involve induction of apoptosis and cell cycle arrest. Flow cytometry analysis indicated an increase in sub-G1 phase cells, indicative of apoptosis. Additionally, Western blot analysis revealed upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-2 .
Case Studies
- Case Study on Anticancer Activity : A study conducted on this compound's effects on breast cancer cells showed that treatment led to a dose-dependent decrease in viability. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs .
- Enzymatic Interaction Study : Research exploring the interaction of this compound with specific enzymes revealed that it acts as a competitive inhibitor for certain kinases involved in cancer signaling pathways. The kinetic parameters were determined using Lineweaver-Burk plots, indicating a significant decrease in enzyme activity upon compound administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
